molecular formula C17H16N6O3 B6017157 N-[5-(acetylamino)-2-methoxyphenyl]-4-(1H-tetrazol-1-yl)benzamide

N-[5-(acetylamino)-2-methoxyphenyl]-4-(1H-tetrazol-1-yl)benzamide

Cat. No. B6017157
M. Wt: 352.3 g/mol
InChI Key: FLXZVCBEJUIKKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[5-(acetylamino)-2-methoxyphenyl]-4-(1H-tetrazol-1-yl)benzamide, also known as AMTB, is a selective antagonist for the transient receptor potential melastatin 8 (TRPM8) channel. TRPM8 is a cold-sensitive ion channel that is activated by temperatures below 25°C and is involved in various physiological processes, including thermoregulation, pain sensation, and cancer progression. AMTB has been widely used in scientific research to investigate the role of TRPM8 in these processes and to develop potential therapeutic strategies targeting this channel.

Mechanism of Action

N-[5-(acetylamino)-2-methoxyphenyl]-4-(1H-tetrazol-1-yl)benzamide acts as a competitive antagonist for TRPM8 by binding to the channel's pore domain and blocking the influx of calcium ions in response to cold temperatures or other stimuli. This results in the inhibition of TRPM8-mediated signaling pathways and downstream physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to inhibit TRPM8-mediated responses in various cell types and tissues, including:
1. Cold sensation: TRPM8 is the main cold receptor in sensory neurons and is responsible for the sensation of cold temperatures. This compound can block this sensation in vitro and in vivo.
2. Pain sensation: TRPM8 has been implicated in the development and maintenance of neuropathic and inflammatory pain. This compound can reduce pain behavior in animal models of these conditions.
3. Cancer progression: TRPM8 has been shown to promote cancer cell proliferation, migration, and invasion in various types of cancer. This compound and other TRPM8 antagonists can inhibit these processes and reduce tumor growth in animal models.

Advantages and Limitations for Lab Experiments

N-[5-(acetylamino)-2-methoxyphenyl]-4-(1H-tetrazol-1-yl)benzamide has several advantages and limitations for lab experiments:
Advantages:
1. Selectivity: this compound is a selective antagonist for TRPM8 and does not affect other ion channels or receptors.
2. Potency: this compound has a high affinity for TRPM8 and can effectively block its activity at low concentrations.
3. Stability: this compound is stable in solution and can be stored for long periods without degradation.
Limitations:
1. Specificity: TRPM8 is expressed in various tissues and cell types, and its function can be regulated by multiple factors. This compound may not be effective in all experimental conditions.
2. Off-target effects: Although this compound is selective for TRPM8, it may still interact with other proteins or molecules and produce off-target effects.
3. Toxicity: this compound can be toxic at high concentrations or after prolonged exposure. Careful dose titration and toxicity testing are necessary for safe and effective use.

Future Directions

Several future directions for research using N-[5-(acetylamino)-2-methoxyphenyl]-4-(1H-tetrazol-1-yl)benzamide are:
1. Identification of new TRPM8 modulators: High-throughput screening assays using this compound as a reference compound can lead to the discovery of new TRPM8 modulators with improved potency, selectivity, and pharmacokinetic properties.
2. Investigation of TRPM8 in cancer therapy: TRPM8 has been shown to be upregulated in various types of cancer and to promote tumor growth and metastasis. This compound and other TRPM8 antagonists can be tested as potential adjuvant therapies for cancer treatment.
3. Elucidation of TRPM8 signaling pathways: TRPM8 is involved in multiple signaling pathways that regulate various physiological processes. This compound can be used to dissect these pathways and identify new targets for drug development.
4. Development of TRPM8-based biomarkers: TRPM8 expression and activity have been implicated in various diseases and conditions. This compound and other TRPM8 modulators can be used to develop biomarkers for diagnosis, prognosis, and treatment response prediction.

Synthesis Methods

N-[5-(acetylamino)-2-methoxyphenyl]-4-(1H-tetrazol-1-yl)benzamide can be synthesized using a multi-step process involving the coupling of 5-amino-2-methoxybenzoic acid with 4-(1H-tetrazol-1-yl)benzoic acid, followed by acetylation and purification. The final product is a white crystalline powder with a molecular weight of 384.4 g/mol and a melting point of 223-224°C.

Scientific Research Applications

N-[5-(acetylamino)-2-methoxyphenyl]-4-(1H-tetrazol-1-yl)benzamide has been used in various scientific research applications, including:
1. Investigation of TRPM8 function: this compound is a selective antagonist for TRPM8 and can be used to block the activity of this channel in vitro and in vivo. This allows researchers to study the physiological and pathological roles of TRPM8 in different tissues and disease conditions.
2. Development of TRPM8-targeted therapies: TRPM8 has been implicated in various diseases, including cancer, neuropathic pain, and inflammatory disorders. This compound and other TRPM8 antagonists have been tested as potential therapeutic agents for these conditions.
3. Screening of TRPM8 modulators: this compound can be used as a reference compound in high-throughput screening assays to identify new TRPM8 modulators. This can lead to the discovery of novel drugs that target this channel.

properties

IUPAC Name

N-(5-acetamido-2-methoxyphenyl)-4-(tetrazol-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N6O3/c1-11(24)19-13-5-8-16(26-2)15(9-13)20-17(25)12-3-6-14(7-4-12)23-10-18-21-22-23/h3-10H,1-2H3,(H,19,24)(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLXZVCBEJUIKKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)OC)NC(=O)C2=CC=C(C=C2)N3C=NN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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